Lipophilicity vs. 3,5-Difluoroaniline
The N-ethyl substitution on 3,5-difluoroaniline significantly increases computed lipophilicity compared to the parent aniline, affecting membrane permeability and ADME profiles. The target compound's XLogP3-AA is 2.5, whereas 3,5-difluoroaniline has an XLogP3 of 1.4, representing a 1.1 log unit increase [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (N-Ethyl-3,5-difluoroaniline) |
| Comparator Or Baseline | 3,5-Difluoroaniline: XLogP3 1.4 |
| Quantified Difference | Δ 1.1 log units (higher lipophilicity for the N-ethyl derivative) |
| Conditions | Computed by XLogP3-AA and XLogP3 algorithms (PubChem 2025.09.15 release) |
Why This Matters
A 1.1 log unit increase in computed logP indicates substantially higher membrane permeability potential, which is critical for designing CNS-penetrant drug candidates and influences procurement decisions for medicinal chemistry programs.
- [1] PubChem. (2026). N-Ethyl-3,5-difluoroaniline, CID 19827550. National Library of Medicine. Accessed April 2026. View Source
- [2] PubChem. (2026). 3,5-Difluoroaniline, CID 70734. National Library of Medicine. Accessed April 2026. View Source
